molecular formula C6H13ClF3N B1433299 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride CAS No. 1787896-72-3

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride

Cat. No. B1433299
CAS RN: 1787896-72-3
M. Wt: 191.62 g/mol
InChI Key: HDPRMLYHQFQXIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 191.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12F3N.ClH/c1-3-4 (2)5 (10)6 (7,8)9;/h4-5H,3,10H2,1-2H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 191.62 .

Scientific Research Applications

Chemical Synthesis and Reactions

The compound 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is a precursor in various chemical syntheses and reactions, particularly in the production of fluorinated organic compounds. For example, reactions involving perfluoro(2,3-epoxy-2-methylpentane) with o-phenylenediamine and ethylenediamine lead to the formation of pentafluoro compounds through intramolecular haloform-type reactions, indicating its utility in creating complex fluorinated structures (Filyakova et al., 2013). Similarly, 2,3-Epoxyperfluoro-2-methylpentane reacts with thiourea and urea, resulting in unexpected products due to the rearrangement of intermediate ketone, showcasing the compound's versatility in synthetic organic chemistry (Filyakova et al., 2011).

Fluorine-Containing Compounds

The synthesis of fluorine-containing ionic liquids showcases another application, where N-alkylpyrrolidine, N-methylpiperidine, and fluorinated 1,3-diketones are used to produce ionic liquids with low melting points and viscosities, highlighting the role of fluorinated compounds in enhancing physicochemical properties (Li et al., 2008).

Stereochemistry in Fluorinated Amino Acids

The compound also serves as a starting point in the stereoselective synthesis of fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and selective hydrogenation, demonstrating the compound's utility in producing valuable fluorinated amino acids (Pigza et al., 2009).

Novel Fluorinated Structures

Reactions of trifluoromethanesulfonamide with alkenes under oxidative conditions provide insights into the direct assembly of complex structures like 9-heterobicyclo[4.2.1]nonanes, illustrating the compound's potential in creating novel fluorinated structures with unique properties (Moskalik et al., 2011).

Environmental and Green Chemistry Applications

Additionally, the development of novel amine solvent blends for CO2 capture from industrial processes exemplifies the application of such compounds in environmental and green chemistry. Specifically, blends containing MDEA and 1,5-diamino-2-methylpentane demonstrate improved CO2 capture efficiency and lower energy requirements compared to traditional solvents, offering a more sustainable and efficient solution for CO2 capture (Nwaoha et al., 2019).

Mechanism of Action

The mechanism of action for 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride is not specified in the search results. Its mechanism of action would largely depend on the context of its use, particularly the type of research or application it’s being used for .

Safety and Hazards

The safety information for 1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride indicates that it has a warning signal word . For more detailed safety and hazard information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1,1,1-trifluoro-3-methylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3N.ClH/c1-3-4(2)5(10)6(7,8)9;/h4-5H,3,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPRMLYHQFQXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 2
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 3
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 4
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 5
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride
Reactant of Route 6
1,1,1-Trifluoro-3-methylpentan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.